molecular formula C14H23NO4 B11850841 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1334147-72-6

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B11850841
CAS No.: 1334147-72-6
M. Wt: 269.34 g/mol
InChI Key: WANSNGFRLUNMIS-UHFFFAOYSA-N
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Description

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Preparation Methods

The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, yielding the free amino acid

Scientific Research Applications

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability. Upon removal of the Boc group, the free amino acid can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid can be compared with similar compounds such as:

Properties

CAS No.

1334147-72-6

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

WANSNGFRLUNMIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O

Origin of Product

United States

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